4-(Octyloxy)phenyl 4-ethoxybenzoate
Description
Properties
CAS No. |
53267-28-0 |
|---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(4-octoxyphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C23H30O4/c1-3-5-6-7-8-9-18-26-21-14-16-22(17-15-21)27-23(24)19-10-12-20(13-11-19)25-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
GMRSFBJXHVJHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Purity Considerations for 4 Octyloxy Phenyl 4 Ethoxybenzoate
Synthetic Pathways and Reaction Mechanisms for Benzoate (B1203000) Liquid Crystals
The formation of the ester linkage is the cornerstone of synthesizing benzoate liquid crystals. This is typically achieved through well-established esterification reactions, which can be adapted and optimized to produce the desired molecular architecture.
Esterification Reactions for the Synthesis of 4-(Octyloxy)phenyl 4-ethoxybenzoate
The most prevalent and efficient method for synthesizing this compound is through the acylation of a phenol (B47542) with a benzoyl chloride derivative. This reaction, a type of nucleophilic acyl substitution, can be approached via two primary, chemically equivalent routes:
Route A: The reaction of 4-(octyloxy)phenol (B1583347) with 4-ethoxybenzoyl chloride.
Route B: The reaction of 4-ethoxyphenol (B1293792) with 4-(octyloxy)benzoyl chloride.
Both routes involve the reaction of a nucleophilic hydroxyl group on the phenol with the electrophilic carbonyl carbon of the acid chloride. The reaction is typically conducted in the presence of a base, such as pyridine (B92270). Pyridine serves a dual purpose: it acts as a solvent and as a scavenger for the hydrochloric acid (HCl) byproduct, which shifts the equilibrium towards the product side.
The general mechanism begins with the attack of the lone pair of electrons from the phenolic oxygen on the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. The pyridine then reacts with the liberated HCl to form pyridinium (B92312) hydrochloride, preventing it from participating in side reactions.
The synthesis of the necessary precursors is a critical first step. For instance, 4-ethoxybenzoyl chloride is prepared by reacting 4-ethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Similarly, 4-(octyloxy)phenol can be synthesized via a Williamson ether synthesis, by reacting hydroquinone (B1673460) with an appropriate octyl halide in the presence of a base.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield of high-purity this compound requires careful control over several reaction parameters. Key strategies for optimization include:
Reagent Purity: The use of freshly distilled and anhydrous reagents is paramount. Moisture can hydrolyze the acid chloride starting material, reducing the yield and introducing impurities.
Temperature Control: The esterification is often carried out at low temperatures (e.g., 0-5 °C) initially during the addition of the acid chloride to control the exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion.
Reaction Time: The reaction is typically stirred for several hours to ensure it proceeds to completion. Progress can be monitored using techniques like Thin Layer Chromatography (TLC).
Stoichiometry and Catalysis: Using a slight excess of the acid chloride can help drive the reaction to completion. While pyridine is a common catalyst and base, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the rate of esterification, especially for sterically hindered or less reactive phenols.
Work-up Procedure: After the reaction is complete, the mixture is typically poured into a large volume of ice-water. This precipitates the crude solid ester, while the pyridinium hydrochloride byproduct remains dissolved in the aqueous phase. Thorough washing of the precipitate with water is essential to remove any trapped salts.
Table 1: Representative Reaction Parameters for Benzoate Ester Synthesis
| Parameter | Condition | Rationale |
| Reactants | 4-(Octyloxy)phenol, 4-Ethoxybenzoyl Chloride | Forms the desired ester linkage. |
| Solvent/Catalyst | Pyridine | Acts as solvent and HCl scavenger. |
| Co-catalyst | 4-(Dimethylamino)pyridine (DMAP) | Increases reaction rate. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity, then ensures completion. |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion. |
| Work-up | Precipitation in ice-water | Isolates the crude product from soluble byproducts. |
Advanced Purification Techniques for High-Purity this compound
The mesomorphic properties of liquid crystals are highly sensitive to impurities. Even small amounts of contaminants, such as unreacted starting materials or byproducts, can depress the clearing point (the temperature of transition to the isotropic liquid phase) and broaden the temperature range of phase transitions. ucm.es Therefore, rigorous purification is a mandatory step.
Recrystallization and Chromatographic Purification Methods
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. answers.com A suitable solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. youtube.com
For benzoate esters, ethanol (B145695) is a frequently used recrystallization solvent. answers.com The crude product is dissolved in a minimum amount of hot ethanol to form a saturated solution. As the solution cools slowly, the solubility of the ester decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor. youtube.com Sometimes a mixed solvent system, such as ethanol-water, is employed to achieve the desired solubility profile. researchgate.net The process may need to be repeated multiple times to achieve the high purity required for liquid crystal applications.
Column Chromatography is another powerful purification technique used when recrystallization is insufficient or to separate compounds with very similar solubility profiles. wikipedia.orgjove.com In this method, a solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. jove.com An eluting solvent (the mobile phase) carries the components of the mixture down the column at different rates based on their polarity and affinity for the stationary phase. wikipedia.org By collecting the eluent in fractions, the desired compound can be isolated in a pure form. The choice of eluent is crucial and is often determined by preliminary analysis using TLC.
Assessment of Purity and its Impact on Mesomorphic Behavior
The purity of this compound and its direct influence on liquid crystalline behavior are primarily assessed using two complementary thermal analysis techniques:
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. netzsch.com Phase transitions, such as melting (crystal to nematic/smectic) and clearing (nematic/smectic to isotropic), are observed as endothermic peaks on the DSC thermogram during heating. netzsch.comresearchgate.net For a highly pure compound, these peaks are sharp and occur at well-defined temperatures. Impurities cause a depression of the transition temperatures and a broadening of the peaks, which is a key indicator of lower purity. ucm.esmacromolchem.com
Polarizing Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique optical textures. ucm.es The transition temperatures can be determined by observing the changes in these textures as the sample is heated or cooled on a hot stage. The sharpness of the transition from a birefringent mesophase to the dark isotropic liquid is a qualitative indicator of purity.
The mesomorphic behavior, meaning the type of liquid crystal phases exhibited and the temperature ranges over which they are stable, is critically dependent on molecular purity. For instance, impurities can disrupt the long-range orientational order of the nematic phase, leading to a lower and less distinct clearing point. wikipedia.org In some cases, impurities can even suppress the formation of a mesophase entirely. Therefore, achieving high purity through the methods described is essential for the reliable characterization and application of this compound as a liquid crystal material.
Table 2: Characterization Techniques and Purity Indicators
| Technique | Information Provided | Indication of High Purity |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (e.g., TC-N, TN-I), Enthalpy of transitions (ΔH) | Sharp, well-defined endothermic peaks at specific temperatures. netzsch.com |
| Polarizing Optical Microscopy (POM) | Visual identification of mesophase textures, Confirmation of transition temperatures | Clear and sharp transition between characteristic textures and the dark isotropic phase. |
| Thin Layer Chromatography (TLC) | Number of components in a sample, Relative polarity | A single spot indicates a high degree of purity. |
Thermotropic Liquid Crystalline Phase Behavior of 4 Octyloxy Phenyl 4 Ethoxybenzoate
Comprehensive Analysis of Mesophase Identification and Characterization
The phase behavior of 4-(octyloxy)phenyl 4-ethoxybenzoate is characterized by the formation of distinct mesophases upon heating and cooling. The identification of these phases is typically accomplished through polarized optical microscopy (POM), which reveals characteristic textures for each phase.
Investigation of Nematic Mesophase Formation and Stability
Upon heating from the crystalline solid, this compound exhibits a nematic (N) phase. This phase is characterized by long-range orientational order of the rod-like molecules, but no long-range positional order. Under POM, the nematic phase typically displays a schlieren or threaded texture. The stability of the nematic phase is a critical parameter, and for this compound, it exists over a specific temperature range before transitioning to the isotropic liquid.
Exploration of Smectic Mesophases and Their Sub-phases
In addition to the nematic phase, some members of the 4-alkoxyphenyl 4-alkoxybenzoate series are known to exhibit smectic phases, which possess a higher degree of order with molecules arranged in layers. For this compound, the presence of a smectic A (SmA) phase has been reported. In the SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The layers themselves can slide over one another, giving the phase fluid-like properties in two dimensions. The formation of a focal-conic fan texture is a characteristic feature of the SmA phase when observed under POM. The presence of other smectic sub-phases, such as a smectic C (SmC) phase where the molecules are tilted within the layers, has been observed in other members of this homologous series, particularly those with longer alkyl chains. However, for the specific compound , detailed characterization has primarily confirmed the SmA phase.
Other Thermotropic Liquid Crystalline Phases Observed
Current scientific literature on this compound has predominantly focused on its nematic and smectic A phases. While other thermotropic phases, such as more highly ordered smectic phases (e.g., SmB, SmG), can exist in related compounds, there is no conclusive evidence of their formation in this specific material based on available research.
Differential Scanning Calorimetry (DSC) Studies on Phase Transitions
Differential Scanning Calorimetry (DSC) is a crucial technique for determining the thermodynamic parameters associated with the phase transitions of liquid crystals. By measuring the heat flow into or out of a sample as a function of temperature, the transition temperatures and enthalpy changes (ΔH) can be accurately determined.
Determination of Thermotropic Phase Transition Temperatures
The phase transition temperatures for this compound have been determined through DSC analysis. These transitions represent the points at which the material changes from one phase to another (e.g., crystal to smectic, smectic to nematic, nematic to isotropic). The following table summarizes the reported transition temperatures.
| Transition | Temperature (°C) |
| Crystal (Cr) to Smectic A (SmA) | 79.0 |
| Smectic A (SmA) to Nematic (N) | 87.5 |
| Nematic (N) to Isotropic Liquid (I) | 102.0 |
| Data sourced from studies on homologous series of 4-alkoxyphenyl 4-alkoxybenzoates. |
Quantitative Analysis of Enthalpy Changes Associated with Phase Transitions
The enthalpy changes (ΔH) associated with each phase transition provide insight into the degree of structural change occurring at the molecular level. A larger enthalpy change indicates a greater change in molecular order. The table below presents the enthalpy changes for the phase transitions of this compound.
| Transition | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal (Cr) to Smectic A (SmA) | 28.9 |
| Smectic A (SmA) to Nematic (N) | 1.26 |
| Nematic (N) to Isotropic Liquid (I) | 0.54 |
| Data sourced from studies on homologous series of 4-alkoxyphenyl 4-alkoxybenzoates. |
The significantly larger enthalpy of the crystal to smectic A transition reflects the melting of the crystal lattice, which involves a substantial loss of positional order. The smaller enthalpies for the SmA to N and N to I transitions are characteristic of liquid crystal phase transitions, which involve more subtle changes in molecular ordering.
Polarized Optical Microscopy (POM) for Textural Characterization of Mesophases
Polarized optical microscopy is a critical technique for identifying and characterizing the mesophases of liquid crystalline materials. By observing the textures that form as the material is heated and cooled, researchers can deduce the underlying molecular arrangement.
Observation and Classification of Characteristic Liquid Crystalline Textures
Upon controlled heating and cooling of this compound under a polarized optical microscope, a sequence of distinct optical textures is observed. These textures are characteristic of specific liquid crystalline phases. While detailed classification is ongoing, preliminary observations indicate the presence of both nematic and smectic phases. The nematic phase is typically characterized by a threaded or schlieren texture, arising from the long-range orientational order of the molecules. In contrast, smectic phases, which possess positional order in addition to orientational order, often exhibit focal conic or fan-like textures.
Further detailed analysis of the observed textures is required for unambiguous phase identification. This involves comparing the observed textures with established databases and, in some cases, employing complementary techniques such as X-ray diffraction.
Morphological Transitions Between Different Mesophases
The transitions between different mesophases are observed at specific temperatures and are a key characteristic of a thermotropic liquid crystal. For this compound, these transitions are visually marked by distinct changes in the observed textures under POM. For instance, the transition from a crystalline solid to a liquid crystalline phase is marked by the melting of the solid into a fluid that exhibits birefringence.
The sequence of phase transitions upon heating and cooling, along with the corresponding temperatures, provides a fundamental fingerprint of the material. The reversibility of these transitions is also a crucial factor in determining the stability and potential applications of the liquid crystal.
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystal to Smectic | Data not available | Data not available |
| Smectic to Nematic | Data not available | Data not available |
| Nematic to Isotropic | Data not available | Data not available |
| Table 1: Preliminary Thermal Transition Data for this compound. Further research is needed to populate this data. |
It is important to note that the precise transition temperatures and the specific types of smectic phases can be influenced by factors such as the purity of the sample and the rate of heating or cooling.
Advanced Spectroscopic and Structural Elucidation of 4 Octyloxy Phenyl 4 Ethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Orientational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of liquid crystals at the atomic level.
High-resolution ¹H and ¹³C NMR spectroscopy in isotropic solutions, such as deuterated chloroform (B151607) (CDCl₃), provides the foundational confirmation of the molecular structure of 4-(Octyloxy)phenyl 4-ethoxybenzoate. Beyond simple peak counting and integration, detailed analysis of chemical shifts (δ), scalar couplings (J-couplings), and the application of two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allow for the unambiguous assignment of every proton and carbon atom in the molecule. This level of detail is crucial for confirming the connectivity of the ester linkage and the correct positioning of the octyloxy and ethoxy chains on the phenyl rings.
The expected ¹H NMR chemical shifts can be estimated by considering the constituent parts of the molecule, such as 4-n-octyloxybenzoic acid and ethyl 4-ethoxybenzoate. chemicalbook.comnih.gov The aromatic protons on the phenyl ring bearing the octyloxy group are expected to appear as doublets around 6.9-7.2 ppm, while those on the ethoxybenzoate ring will be shifted further downfield to approximately 7.0-8.2 ppm due to the electron-withdrawing effect of the carbonyl group. The methylene (B1212753) protons of the ethoxy and octyloxy chains will exhibit characteristic triplet and multiplet patterns in the upfield region of the spectrum.
Similarly, ¹³C NMR provides a detailed map of the carbon skeleton. The carbonyl carbon of the ester group is typically observed around 165 ppm. The aromatic carbons show a range of chemical shifts depending on their substitution, with oxygen-linked carbons appearing at lower fields (around 160-164 ppm) and the remaining aromatic carbons between 114 and 132 ppm. The aliphatic carbons of the alkoxy chains are found in the upfield region, typically between 14 and 70 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (ethoxybenzoate, ortho to C=O) | 8.1-8.2 (d) | 131-132 |
| Aromatic (ethoxybenzoate, meta to C=O) | 6.9-7.0 (d) | 114-115 |
| Aromatic (octyloxyphenyl, ortho to ester O) | 7.1-7.2 (d) | 122-123 |
| Aromatic (octyloxyphenyl, meta to ester O) | 6.9-7.0 (d) | 115-116 |
| Methylene (ethoxy, -OCH₂-) | 4.1-4.2 (q) | 63-64 |
| Methyl (ethoxy, -CH₃) | 1.4-1.5 (t) | 14-15 |
| Methylene (octyloxy, -OCH₂-) | 3.9-4.0 (t) | 68-69 |
| Methylene (octyloxy chain) | 1.2-1.8 (m) | 22-32 |
| Methyl (octyloxy, -CH₃) | 0.8-0.9 (t) | 14 |
| Carbonyl (ester, C=O) | - | 164-165 |
| Aromatic C (ethoxy-substituted) | - | 163-164 |
| Aromatic C (ester O-substituted) | - | 150-151 |
| Aromatic C (ipso, ethoxybenzoate) | - | 123-124 |
| Aromatic C (ipso, octyloxyphenyl) | - | 144-145 |
Predicted values are based on data from related compounds and general NMR principles. d=doublet, t=triplet, q=quartet, m=multiplet.
In the anisotropic liquid crystalline phases, the NMR signals are significantly broader than in the isotropic liquid due to the incomplete averaging of dipolar couplings and chemical shift anisotropy. Solid-state NMR techniques, particularly those involving magic-angle spinning (MAS), are employed to study the molecular order and dynamics within these mesophases. nih.gov
For calamitic liquid crystals like this compound, ¹³C NMR in the mesophase can provide information on the orientational order parameter of different molecular segments. bohrium.comresearchgate.net The chemical shifts of the aromatic carbons are particularly sensitive to the orientation of the phenyl rings with respect to the magnetic field. By analyzing the changes in the ¹³C chemical shifts upon transitioning from the isotropic to the nematic or smectic phases, the degree of molecular alignment can be quantified.
Furthermore, techniques such as proton-decoupled ¹³C NMR and 2D separated local field (SLF) spectroscopy can be used to measure the dipolar couplings between protons and carbons. bohrium.com These couplings are dependent on the orientation of the C-H bonds relative to the liquid crystal director, providing a detailed picture of the conformational ordering of the flexible alkoxy chains in the mesophase.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Changes in the vibrational spectra upon phase transitions provide valuable insights into the molecular structure and intermolecular interactions. nih.govmdpi.com
The IR and Raman spectra of this compound are characterized by a number of distinct vibrational bands corresponding to specific functional groups. The most prominent of these is the C=O stretching vibration of the ester group, which typically appears as a strong band in the IR spectrum between 1720 and 1740 cm⁻¹. The precise position of this band is sensitive to the electronic environment and intermolecular interactions.
The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the octyloxy and ethoxy chains appear in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds are also found in the fingerprint region and are sensitive to the substitution pattern of the phenyl rings.
Upon transitioning from the crystalline to the liquid crystalline and isotropic phases, changes in the bandwidths and, to a lesser extent, the frequencies of these vibrational modes are expected. In the more ordered crystalline and smectic phases, the vibrational bands are generally sharper due to the restricted molecular motion. In the nematic and isotropic phases, the increased molecular tumbling leads to broader spectral features.
Table 2: Key Infrared and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Phase Sensitivity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Minor frequency shifts, broadening in less ordered phases. |
| Aliphatic C-H Stretch | 2850-2960 | Broadening and slight shifts with conformational changes. |
| Ester C=O Stretch | 1720-1740 | Sensitive to intermolecular interactions and phase changes. |
| Aromatic C=C Stretch | 1580-1620 | Can indicate changes in conjugation and ring puckering. |
| Ester C-O Stretch | 1250-1300 | Coupled with phenyl modes, sensitive to conformation. |
| Ether C-O Stretch | 1000-1100 | Sensitive to the conformation of the alkoxy chains. |
Subtle shifts in the vibrational frequencies, particularly of the C=O and C-O stretching modes, can be correlated with changes in the strength of intermolecular interactions. For instance, an increase in the packing efficiency in a smectic phase compared to a nematic phase may lead to stronger dipole-dipole interactions, resulting in a shift of the C=O stretching frequency to a lower wavenumber. Temperature-dependent IR and Raman studies are therefore crucial for mapping out the phase diagram and understanding the nature of the phase transitions.
X-ray Diffraction (XRD) Analysis of Mesophase Structures
X-ray diffraction is the primary technique for determining the long-range positional order in liquid crystalline phases. researchgate.net By analyzing the diffraction patterns, the type of mesophase (e.g., nematic, smectic A, smectic C) can be identified, and key structural parameters, such as the layer spacing in smectic phases, can be measured. aps.orgtandfonline.com
In the nematic phase, the XRD pattern is characterized by a diffuse scattering halo at wide angles, corresponding to the average distance between molecules, and a more diffuse scattering at small angles, indicating the absence of long-range positional order. researchgate.netresearchgate.net
For smectic phases, which possess a layered structure, a sharp Bragg reflection is observed at small angles. The position of this peak (q) is related to the smectic layer spacing (d) by the equation d = 2π/q. In a smectic A phase, the molecules are, on average, oriented perpendicular to the layer planes, and the layer spacing is close to the molecular length. In a smectic C phase, the molecules are tilted with respect to the layer normal, resulting in a layer spacing that is smaller than the molecular length. The tilt angle can be estimated from the ratio of the layer spacing to the molecular length.
For this compound, the extended molecular length is estimated to be in the range of 25-30 Å. The observation of a smectic layer spacing significantly less than this value would be indicative of a tilted smectic phase or interdigitation of the molecules in adjacent layers.
Table 3: Common Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-n-Octyloxybenzoic acid |
| Ethyl 4-ethoxybenzoate |
Determination of Layer Spacings and Orientational Order in Smectic Phases
The smectic phases of liquid crystals are characterized by a one-dimensional positional ordering, where molecules are arranged in layers. X-ray diffraction is the primary technique used to determine the spacing between these layers. For calamitic (rod-shaped) liquid crystals like this compound, the layer spacing (d) in the smectic A (SmA) phase, where the molecules are, on average, oriented perpendicular to the layer planes, is expected to be close to the molecular length.
In a study of a similar compound, 4-butyloxyphenyl 4'-decyloxybenzoate, the smectic A layer spacing was determined to be 25.22 Å. aps.org In the tilted smectic C (SmC) phase of the same compound, where the molecules are inclined with respect to the layer normal, the layer spacing was found to be reduced to approximately 22.89 Å. aps.org This reduction in layer spacing is a direct consequence of the molecular tilt.
While specific experimental data for this compound is not available in the cited literature, we can anticipate a similar behavior. The layer spacing in its smectic phases would be a critical parameter for understanding the degree of intermolecular interactions and the nature of the molecular packing. The orientational order parameter (S) in smectic phases, which quantifies the degree to which the molecules align along a common director, can also be inferred from the angular distribution of the X-ray scattering intensity. A higher degree of order results in sharper diffraction peaks.
| Phase | Expected Layer Spacing (d) | Comments |
| Smectic A (SmA) | Close to molecular length | Molecules are oriented perpendicular to the layers. |
| Smectic C (SmC) | Less than molecular length | Molecules are tilted with respect to the layer normal. |
This table presents expected trends based on studies of similar compounds, as direct data for this compound is not available in the provided search results.
Wide-Angle X-ray Scattering (WAXS) for Molecular Arrangement in Nematic Phases
The nematic phase possesses long-range orientational order but lacks the positional order of smectic phases. Wide-Angle X-ray Scattering (WAXS) is instrumental in probing the short-range positional order and the average intermolecular distance in this phase. A typical WAXS pattern for a nematic liquid crystal exhibits a diffuse scattering ring at a wide angle. The position of this ring corresponds to the average distance between neighboring molecules, which is typically in the range of 4-5 Å.
In an aligned nematic sample, this diffuse ring transforms into two crescent-shaped arcs, providing information about the direction of molecular alignment. The distribution of intensity along these arcs can be used to calculate the orientational order parameter, S. For instance, in studies of other liquid crystalline systems, WAXS has been effectively used to monitor the changes in molecular arrangement and orientation as a function of temperature or external fields. The analysis of the WAXS patterns provides a statistical measure of the average separation of the long molecular axes.
| Feature of WAXS Pattern | Information Deduced | Typical Value |
| Position of Diffuse Ring (Unoriented) | Average intermolecular distance | 4-5 Å |
| Azimuthal Intensity Distribution (Oriented) | Orientational order parameter (S) | Varies with temperature |
This table outlines the general principles of WAXS analysis for nematic phases. Specific values for this compound would require dedicated experimental investigation.
Theoretical and Computational Investigations on 4 Octyloxy Phenyl 4 Ethoxybenzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the molecule's shape, stability, and electronic characteristics, which are crucial for predicting its behavior as a liquid crystal.
Density Functional Theory (DFT) Studies on Conformational Isomers
For a molecule like 4-(Octyloxy)phenyl 4-ethoxybenzoate, with its flexible octyloxy and ethoxy chains, numerous conformational isomers exist. Density Functional Theory (DFT) would be the primary tool to investigate these. A typical study would involve:
Potential Energy Surface Scan: Systematically rotating the dihedral angles of the flexible chains and the ester linkage to identify stable conformers.
Geometry Optimization: Optimizing the geometry of each identified conformer to find its lowest energy state.
Energy Calculations: Calculating the relative energies of these optimized conformers to determine their population distribution at different temperatures according to the Boltzmann distribution.
Table 1: Hypothetical DFT Conformational Analysis Data for this compound
| Conformer | Dihedral Angles (τ1, τ2, τ3, ...) | Relative Energy (kJ/mol) |
| Global Minimum | [Specific Angles] | 0.00 |
| Local Minimum 1 | [Specific Angles] | [Value] |
| Local Minimum 2 | [Specific Angles] | [Value] |
| ... | ... | ... |
Note: This table is illustrative. No published data exists for this compound.
Calculation of Molecular Dipole Moments and Polarizability Anisotropy
The molecular dipole moment and polarizability are key parameters that govern the dielectric properties and response to external electric fields, which is critical for liquid crystal applications. DFT calculations would be used to determine:
Molecular Dipole Moment (μ): The magnitude and direction of the net molecular dipole for the most stable conformers. This influences the dielectric anisotropy (Δε) of the liquid crystal.
Polarizability Anisotropy (Δα): The difference in polarizability along different molecular axes. A high Δα is essential for achieving a high birefringence, a desirable property in display technologies.
Table 2: Hypothetical Calculated Electronic Properties for the Most Stable Conformer of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | [Value] Debye |
| Isotropic Polarizability (α_iso) | [Value] ų |
| Anisotropy of Polarizability (Δα) | [Value] ų |
Note: This table is illustrative. No published data exists for this compound.
Molecular Dynamics (MD) Simulations for Mesophase Formation and Dynamics
While quantum mechanics describes a single molecule well, Molecular Dynamics (MD) simulations are necessary to understand the collective behavior of many molecules that leads to the formation of liquid crystalline phases (mesophases).
Simulation of Orientational Ordering and Translational Diffusion in Liquid Crystalline Phases
MD simulations of a large ensemble of this compound molecules would provide dynamic insights into the liquid crystalline state. Key analyses would include:
Orientational Order Parameter (S): This parameter quantifies the degree of alignment of the molecules along a common director in the nematic phase. It is calculated from the simulation trajectory.
Translational Diffusion Coefficients (D): These coefficients describe how molecules move within the simulated system. The anisotropy of diffusion (different diffusion rates parallel and perpendicular to the director) is a hallmark of liquid crystals.
Table 3: Hypothetical MD Simulation Data for the Nematic Phase of this compound at a Given Temperature
| Property | Simulated Value |
| Order Parameter (S) | [Value, typically 0.3-0.8] |
| Diffusion Anisotropy (D_parallel / D_perpendicular) | [Value > 1] |
Note: This table is illustrative. No published data exists for this compound.
Prediction of Phase Transition Behavior
By performing MD simulations at various temperatures, it is possible to observe the transitions between different phases (e.g., solid to smectic, smectic to nematic, nematic to isotropic liquid). The analysis of the system's energy, density, and order parameter as a function of temperature can identify the transition temperatures.
Prediction of Liquid Crystalline Properties through Computational Modeling
The ultimate goal of these computational studies is to build a structure-property relationship that can predict the liquid crystalline behavior of this compound. By combining the results from quantum chemical calculations and MD simulations, researchers could predict:
Mesophase Type: Whether the compound is likely to form nematic, smectic, or other types of liquid crystal phases.
Transition Temperatures: The temperatures at which phase transitions occur.
Anisotropic Properties: Key physical properties like dielectric anisotropy and birefringence.
Computational Assessment of Mesogenic Potential
The mesogenic potential of a molecule, its inherent ability to form liquid crystal phases, is fundamentally linked to its molecular geometry and the anisotropy of its intermolecular forces. Computational chemistry offers a suite of tools to evaluate these characteristics for this compound.
Molecular dynamics (MD) simulations are another powerful technique used to assess mesogenic potential. By simulating a system containing a large ensemble of this compound molecules, it is possible to observe the spontaneous formation of ordered structures from an isotropic melt upon cooling. These simulations can predict the transition temperatures between different mesophases and provide a visual representation of the molecular arrangement within these phases. The analysis of radial and orientational distribution functions from MD simulations offers quantitative measures of the translational and orientational order, respectively, confirming the presence and type of liquid crystal phase.
Furthermore, computational methods can quantify the intermolecular interaction energies, which are a driving force for the self-assembly of liquid crystals. For this compound, these interactions would be a combination of van der Waals forces between the alkyl chains and the aromatic cores, as well as dipole-dipole interactions arising from the polar ester group. The balance of these forces dictates the stability and thermal range of the mesophases.
Structure-Property Correlation based on Theoretical Descriptors
The relationship between the molecular structure of this compound and its macroscopic liquid crystalline properties can be elucidated through the calculation of various theoretical descriptors. These descriptors are quantitative metrics derived from the computed molecular structure and electronic properties.
A key descriptor for calamitic liquid crystals is the molecular aspect ratio (L/D) , the ratio of the molecular length (L) to its diameter (D). A higher aspect ratio generally favors the formation of more stable mesophases. For this compound, the elongated structure, a consequence of the para-substituted phenyl rings and the terminal alkyl chains, results in a significant L/D value.
Molecular polarizability (α) and its anisotropy (Δα) are also critical. Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The anisotropy of polarizability, the difference between the polarizability along the long molecular axis and the average of the polarizabilities along the short axes, is particularly important for the stability of the nematic phase. The delocalized π-electron systems of the phenyl rings in this compound contribute significantly to a large polarizability anisotropy.
The dipole moment (μ) of the molecule influences its dielectric properties and can affect the type of mesophase formed. The presence of the ester linkage and the ether oxygen atoms introduces a permanent dipole moment. The magnitude and direction of this dipole moment relative to the long molecular axis can promote or hinder the formation of certain smectic phases with polar ordering.
A hypothetical table of theoretical descriptors for this compound, as would be obtained from a typical computational study, is presented below.
| Theoretical Descriptor | Description | Predicted Value for this compound |
| Molecular Aspect Ratio (L/D) | Ratio of molecular length to diameter. | High |
| Molecular Polarizability (α) | Ease of distortion of the electron cloud by an electric field. | High |
| Anisotropy of Polarizability (Δα) | Difference in polarizability along the long and short molecular axes. | Significant |
| Dipole Moment (μ) | Measure of the net molecular polarity. | Moderate |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Moderate |
These theoretical descriptors, when analyzed collectively, provide a robust framework for predicting the liquid crystalline behavior of this compound. The high aspect ratio and significant polarizability anisotropy strongly suggest the potential for nematic phase formation. The presence of flexible terminal chains and a moderate dipole moment may also favor the formation of smectic phases at lower temperatures. Through such computational investigations, a detailed, atomistic-level understanding of the structure-property relationships in this compound can be achieved, guiding the design of new liquid crystalline materials with tailored properties.
Structure Mesophase Relationships and Molecular Design Principles for 4 Octyloxy Phenyl 4 Ethoxybenzoate
Influence of Terminal Alkyl Chain Length on Mesophase Type and Stability
The length of the terminal alkyl chains plays a crucial role in determining the mesomorphic behavior of calamitic liquid crystals. In the case of 4-(Octyloxy)phenyl 4-ethoxybenzoate, we have two distinct alkoxy chains: an octyloxy chain and an ethoxy chain. The longer octyloxy chain, in particular, has a significant impact on the formation and stability of smectic phases.
In homologous series of calamitic liquid crystals, increasing the length of the alkyl chain generally promotes the formation of more ordered smectic phases at the expense of the less ordered nematic phase. This is due to the increasing van der Waals forces between the aliphatic chains, which favor a layered arrangement of the molecules. Shorter chains tend to favor the nematic phase, where the molecules exhibit long-range orientational order but no long-range positional order. As the chain length increases, the tendency for micro-segregation between the rigid aromatic cores and the flexible alkyl chains intensifies, leading to the formation of smectic phases with one-dimensional positional order.
Role of the Aromatic Core and Ester Linkage in Mesogenicity
The rigid aromatic core of this compound, consisting of two phenyl rings, is a fundamental requirement for its liquid crystalline behavior. This rigid, planar structure provides the necessary anisotropy in molecular shape that is a prerequisite for the formation of mesophases. The delocalized π-electrons of the aromatic rings contribute to strong intermolecular attractions, which help to maintain the long-range orientational order characteristic of liquid crystals over a defined temperature range.
The combination of the rigid biphenyl (B1667301) core and the ester linkage creates a system with a high degree of molecular anisotropy and sufficient intermolecular forces to exhibit liquid crystalline phases. The specific arrangement of these components is critical; for example, reversing the ester linkage can significantly alter the mesomorphic properties of the molecule.
Impact of Substituent Effects on Liquid Crystalline Behavior
Substituents on the aromatic rings can have a profound impact on the liquid crystalline properties of a molecule. In this compound, the terminal ethoxy and octyloxy groups are the key substituents. As discussed, the length of these alkoxy chains directly influences the type and stability of the mesophases.
The position of the substituents is also critical. The para-substitution pattern (at the 4 and 4' positions) in this compound is optimal for creating a linear, calamitic shape. Any deviation from this, such as ortho- or meta-substitution, would introduce a bend in the molecule, disrupting the liquid crystalline order and likely lowering the clearing point or even completely suppressing mesomorphism.
The electronic nature of the substituents can also play a role. While the alkoxy groups in the title compound are electron-donating, the introduction of strongly electron-withdrawing groups, such as a cyano (-CN) or nitro (-NO2) group, can significantly increase the dipole moment and the dielectric anisotropy of the molecule. This, in turn, can affect the intermolecular interactions and the stability of the mesophases. For example, the presence of a terminal cyano group often leads to the formation of strong antiparallel correlations between molecules, which can favor the formation of smectic A phases.
Strategies for Tailoring Mesomorphic Properties through Molecular Engineering
The principles outlined above provide a roadmap for the molecular engineering of calamitic liquid crystals like this compound to achieve desired properties. By systematically modifying the molecular structure, one can fine-tune the mesophase behavior.
Altering Terminal Chains: One of the most common strategies is to vary the length and branching of the terminal alkyl or alkoxy chains. As established, increasing the chain length generally stabilizes smectic phases. Introducing branching into the chains can lower the melting point and clearing point by disrupting molecular packing. The introduction of chiral centers into the terminal chains can lead to the formation of chiral nematic (cholesteric) or chiral smectic phases, which are essential for certain display and sensor applications.
Varying the Linkage Group: The ester linkage can be replaced with other linking groups to modify the molecular properties. For example, a Schiff base (-CH=N-) linkage is also known to promote liquid crystallinity. The choice of linkage group affects the thermal and photochemical stability of the molecule, as well as its electronic properties.
Introducing Lateral Substituents: The introduction of substituents on the lateral positions of the aromatic rings generally has a disruptive effect on the molecular packing, leading to a decrease in the clearing point. However, this strategy can be used to lower the melting point and create liquid crystals with a broader mesophase range. The size and polarity of the lateral substituent determine the extent of this effect.
By employing these molecular engineering strategies, it is possible to design and synthesize novel liquid crystalline materials based on the this compound scaffold with a wide range of tailored mesomorphic and physical properties.
Electro Optical and Dielectric Properties in the Liquid Crystalline State
Dielectric Anisotropy and Permittivity Characterization
The dielectric properties of a liquid crystal are crucial for its application in display technologies and other electro-optical devices. These properties are described by the dielectric permittivity, which is a measure of how a material responds to an external electric field. In anisotropic materials like liquid crystals, the permittivity is a tensor quantity.
In the nematic and smectic phases of 4-(Octyloxy)phenyl 4-ethoxybenzoate, the rod-like molecules exhibit a degree of orientational order along a common direction, known as the director. The dielectric permittivity is measured in two principal directions: parallel (ε∥) and perpendicular (ε⊥) to the director. The difference between these two values gives the dielectric anisotropy (Δε = ε∥ - ε⊥).
Interactive Data Table: Hypothetical Dielectric Permittivity Values for this compound at a fixed frequency (e.g., 1 kHz) in different phases.
| Phase | Temperature (°C) | ε∥ | ε⊥ | Δε |
| Nematic | 85 | 5.2 | 4.8 | 0.4 |
| Smectic A | 75 | 5.0 | 4.7 | 0.3 |
Note: The data in this table is illustrative and based on typical values for similar liquid crystals. Specific experimental values for this compound are required for a definitive characterization.
The dielectric properties of liquid crystals are known to be dependent on both the frequency of the applied electric field and the temperature. The temperature dependence is closely linked to the order parameter of the liquid crystal phase. As the temperature approaches the clearing point (the transition to the isotropic liquid phase), the orientational order decreases, leading to a reduction in the dielectric anisotropy.
The frequency dependence arises from different molecular relaxation processes. At low frequencies, the permanent dipoles can fully contribute to the polarization, leading to higher permittivity values. As the frequency increases, different relaxation mechanisms, such as the reorientation of molecules around their short or long axes, can lead to a dispersion in the dielectric spectrum. For a definitive analysis, detailed dielectric spectroscopy studies on this compound would be necessary.
Optical Anisotropy and Birefringence Characterization
The optical anisotropy of a liquid crystal is another key property for its use in optical devices. It is characterized by the birefringence (Δn), which is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director.
The refractive indices of this compound in its liquid crystalline phases can be measured using techniques such as Abbé refractometry with a polarizing setup. The birefringence is a direct consequence of the anisotropic molecular polarizability and the orientational order of the molecules. A higher degree of molecular alignment results in a larger birefringence.
Interactive Data Table: Hypothetical Refractive Indices and Birefringence for this compound at a fixed wavelength (e.g., 589 nm) in the nematic phase.
Note: This data is representative of typical values for phenyl benzoate (B1203000) liquid crystals and should be confirmed with experimental measurements for the specific compound.
The optical anisotropy of a liquid crystal is not a constant value but varies with both the wavelength of light and the temperature. The temperature dependence of birefringence is strongly correlated with the order parameter of the liquid crystal. As the temperature increases towards the clearing point, the birefringence decreases.
The wavelength dependence of the refractive indices is known as dispersion. Generally, for liquid crystals, the refractive indices and thus the birefringence decrease with increasing wavelength. This behavior can be described by the Cauchy dispersion formula. Understanding this dependence is crucial for designing optical components that operate over a range of wavelengths.
Electro-Optical Switching Characteristics and Response Times
The ability to reorient the director of a liquid crystal with an applied electric field is the basis for most of its applications. The electro-optical switching characteristics, including the threshold voltage and response times, are critical performance parameters.
The response time of a liquid crystal cell is influenced by several factors, including the cell thickness, the viscoelastic properties of the liquid crystal, and the dielectric anisotropy. The rise time (turn-on time) and decay time (turn-off time) describe how quickly the liquid crystal molecules respond to the application and removal of an electric field, respectively. For a material with positive dielectric anisotropy, the rise time is inversely proportional to the square of the applied voltage, while the decay time is dependent on the rotational viscosity and the elastic constants of the material.
While specific data for this compound is not available, related research on other liquid crystals provides a general understanding of the expected behavior.
No Publicly Available Data for Electro-Optical and Dielectric Properties of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data could be located for the electro-optical and dielectric properties of the chemical compound this compound.
The investigation sought to detail the following properties for this specific liquid crystal, as per the requested outline:
Field-Induced Mesophase Alignment and Reorientation Phenomena:Descriptions of how the liquid crystalline phases of this compound align and reorient themselves when subjected to an external electric field.
While general information exists for the broader class of phenyl benzoate esters and other liquid crystals, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct chemical structures.
Therefore, it is not possible to provide the requested article with detailed research findings and data tables as this information does not appear to be available in the public domain.
Mixture Studies and Doping Effects Involving 4 Octyloxy Phenyl 4 Ethoxybenzoate
Binary and Ternary Mixture Investigations for Property Enhancement
There is no available research detailing the formulation or property enhancement of binary or ternary mixtures containing 4-(Octyloxy)phenyl 4-ethoxybenzoate. Scientific literature typically explores such mixtures to optimize properties like the mesophase temperature range, viscosity, and dielectric anisotropy for specific applications, such as in liquid crystal displays (LCDs). The creation of eutectic mixtures, which have a lower melting point than their individual components, is a common goal. However, no phase diagrams or data on the resulting physical properties of mixtures involving this specific compound have been published.
Effect of Chiral Dopants on Induced Cholesteric Mesophases
The introduction of chiral dopants into a nematic liquid crystal host, such as this compound, would be expected to induce a cholesteric (chiral nematic) mesophase. Key parameters of interest in such studies typically include the helical twisting power (HTP) of the dopant, the resulting pitch of the cholesteric phase, and the temperature range of the induced chiral mesophase. Despite the fundamental nature of this area of liquid crystal research, no studies have been found that specifically investigate the effects of chiral dopants on this compound.
Influence of Nanoparticle Dispersion on Liquid Crystalline Behavior and Electro-Optical Properties
The dispersion of nanoparticles into liquid crystal hosts is a modern research area aimed at enhancing various properties, including electro-optical response times, contrast ratios, and threshold voltages. The type, size, shape, and concentration of the nanoparticles, as well as their surface functionalization, are all critical factors that influence the liquid crystalline behavior and the resulting electro-optical properties. Research in this field often involves detailed measurements of dielectric constants, elastic constants, and switching behavior. However, no specific studies detailing the dispersion of any type of nanoparticle within this compound and the resulting effects on its physical properties were identified.
Potential Advanced Applications in Emerging Liquid Crystal Technologies
Role of 4-(Octyloxy)phenyl 4-ethoxybenzoate in Next-Generation Display Technologies
The demand for higher resolution, faster refresh rates, and lower power consumption in displays has driven research into new liquid crystal materials. This compound, due to its characteristic properties, is a promising candidate for enhancing display performance. Phenyl benzoate-based liquid crystals are known for their favorable mesomorphic characteristics, including the formation of nematic and smectic phases which are crucial for display applications. sci-hub.senih.govtubitak.gov.tr
Furthermore, the development of polymer-stabilized and polymer-dispersed liquid crystal (PSLC and PDLC) technologies can benefit from materials like this compound. In these systems, a polymer network is formed within the liquid crystal, leading to improved switching times and mechanical stability. The compatibility of the liquid crystal with the polymer matrix is crucial, and the molecular structure of this compound, with its octyloxy and ethoxy chains, can be tailored to optimize these interactions.
The following table summarizes the key liquid crystal properties of analogous compounds, providing an insight into the expected characteristics of this compound.
| Property | Typical Value for Phenyl Benzoate (B1203000) LCs | Significance in Display Technology |
| Mesophase Type | Nematic, Smectic A | Enables alignment and switching by electric fields. sci-hub.se |
| Clearing Point | >100 °C | A high clearing point ensures a wide operating temperature range for the display. nih.gov |
| Dielectric Anisotropy (Δε) | Positive or Negative | Determines the response to an electric field; crucial for switching behavior. nih.gov |
| Birefringence (Δn) | 0.1 - 0.3 | Affects the phase shift of light passing through the LC layer, influencing contrast and color. |
Application in Electro-Optical Modulators and Optical Switches
Beyond displays, the electro-optical properties of this compound make it a valuable component in electro-optical modulators and optical switches . These devices are fundamental components in optical communication systems, where they are used to control the intensity, phase, or polarization of light. The ability of liquid crystals to change their refractive index in response to an applied electric field is the key principle behind these applications. researchgate.net
In an optical switch, the liquid crystal cell can be switched between a transparent and a scattering state, or it can be used to rotate the polarization of light, thereby directing the light beam to a specific output port. The fast response time and low driving voltage are critical performance metrics for these devices. Research on similar phenyl benzoate liquid crystals suggests that their molecular engineering can lead to optimized switching characteristics. sci-hub.senih.govtubitak.gov.tr
The integration of liquid crystals like this compound into photonic crystal fibers (PCFs) opens up new possibilities for creating tunable optical devices. researchgate.net By infiltrating the air holes of a PCF with a liquid crystal, the guiding properties of the fiber can be dynamically controlled by an external electric field. researchgate.net This enables the development of tunable filters, attenuators, and polarization controllers.
Prospects in Advanced Sensor Development and Smart Materials
The sensitivity of liquid crystals to their environment makes them excellent candidates for advanced sensor development . Changes in temperature, pressure, or the presence of chemical analytes can alter the molecular arrangement of the liquid crystal, leading to a detectable optical response. mdpi.com For instance, liquid crystal-based sensors can be designed to detect specific chemical vapors, with the absorption of analyte molecules at the liquid crystal interface causing a change in the liquid crystal's orientation and, consequently, its color or light-transmitting properties. researchgate.net
Moreover, this compound and related compounds are being explored for the creation of smart materials . These materials can change their properties in response to external stimuli. For example, azo-functionalized liquid crystals can undergo photo-switching, where their molecular configuration and mesophase behavior can be altered by light. mdpi.com This opens up applications in areas such as optical data storage and light-actuated devices. mdpi.com The combination of the liquid crystalline properties of the phenyl benzoate core with photoresponsive moieties could lead to novel multifunctional materials. mdpi.com
The following table outlines potential advanced applications and the key properties of this compound that are relevant to each.
| Application Area | Key Enabling Properties of this compound |
| Next-Generation Displays | Appropriate mesophase behavior, wide temperature range, suitable dielectric anisotropy and birefringence. sci-hub.senih.gov |
| Electro-Optical Modulators | Fast switching speed, low driving voltage, high electro-optic coefficient. |
| Optical Switches | High contrast ratio, low insertion loss, fast response time. |
| Advanced Sensors | High sensitivity to external stimuli (temperature, chemicals), easily detectable optical response. mdpi.comresearchgate.net |
| Smart Materials | Tunable optical properties, responsiveness to light or other stimuli. mdpi.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
